1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

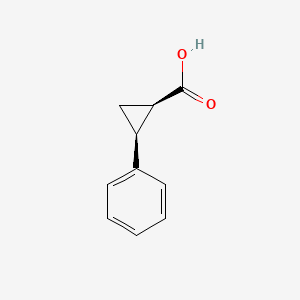

This compound is a derivative of cyclopropane, which is a type of cycloalkane. Cycloalkanes are types of hydrocarbons where carbon atoms are arranged in a ring, and in this case, a three-membered ring. The “2,2-dimethylcyclopropyl” part of the name suggests that there are two methyl groups attached to one of the carbons in the cyclopropane ring . The “2,2,2-trifluoroethan-1-ol” part indicates that there is an ethanol group attached to the same carbon as the methyl groups, and that the ethanol group is substituted with three fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known to have significant ring strain. This strain results from the bond angles in the ring being significantly less than the ideal tetrahedral angle of 109.5 degrees . The presence of the fluorine atoms would also likely influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the highly electronegative fluorine atoms might increase the compound’s polarity compared to compounds without fluorine . The cyclopropane ring could also influence the compound’s properties, as cyclopropane is known to be a relatively reactive molecule due to its ring strain .Mécanisme D'action

Without more context, it’s difficult to determine what you mean by “mechanism of action”. This term is often used in the context of bioactive compounds to describe how they exert their effects in a biological system . If this compound has biological activity, the mechanism of action would depend on the specific biological target .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol involves the conversion of a cyclopropyl ketone to a cyclopropyl alcohol through a reduction reaction. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "Sodium borohydride", "Trifluoromethyl iodide", "Potassium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethylcyclopropanone in methanol.", "Step 2: Add sodium borohydride to the solution and stir for 2 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-(2,2-dimethylcyclopropyl)ethanol.", "Step 5: Dissolve 1-(2,2-dimethylcyclopropyl)ethanol in a mixture of methanol and water.", "Step 6: Add potassium carbonate to the solution and stir for 30 minutes at room temperature.", "Step 7: Add trifluoromethyl iodide to the reaction mixture and stir for 2 hours at room temperature.", "Step 8: Extract the product with dichloromethane and dry the organic layer with anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol." ] } | |

Numéro CAS |

2155852-53-0 |

Nom du produit |

1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol |

Formule moléculaire |

C7H11F3O |

Poids moléculaire |

168.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.